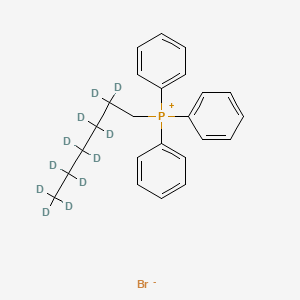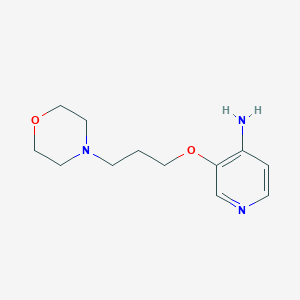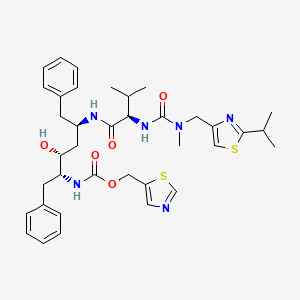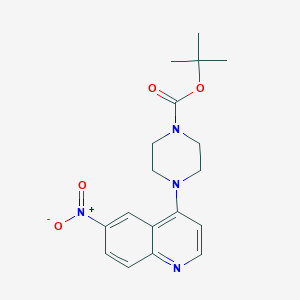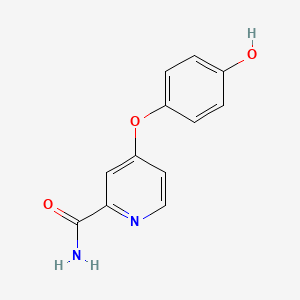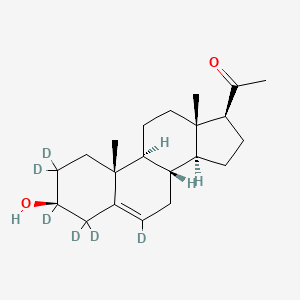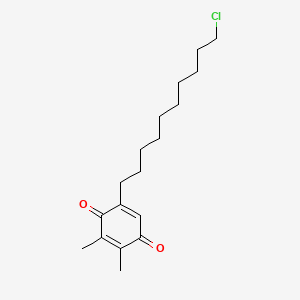
5-(10-Chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(10-Chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by its molecular formula C18H27ClO2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(10-Chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting with the chlorination of decyl alcohol to produce 10-chlorodecyl chloride. This intermediate is then reacted with appropriate reagents to introduce the cyclohexadiene ring and the necessary methyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules, serving as a precursor in organic synthesis.
Medicine: The compound may have medicinal properties, such as antimicrobial or anti-inflammatory effects, making it a candidate for drug development.
Industry: In industrial applications, it could be used as an intermediate in the production of specialty chemicals, coatings, or materials with specific properties.
作用機序
The mechanism by which 5-(10-Chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways would depend on the context of its application, such as binding to enzymes or receptors in biological systems.
類似化合物との比較
5-(10-Chlorodecyl)-2,3-dimethyl-1,4-benzenediol
10-Chlorodecyl acetate
1-Decanol, 10-chloro, acetate
Uniqueness: Compared to similar compounds, 5-(10-Chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione stands out due to its specific structural features, such as the cyclohexadiene ring and the presence of both chlorine and methyl groups
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
特性
分子式 |
C18H27ClO2 |
|---|---|
分子量 |
310.9 g/mol |
IUPAC名 |
5-(10-chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H27ClO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13H,3-12H2,1-2H3 |
InChIキー |
LBUHXDLPKRBYKL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C(=CC1=O)CCCCCCCCCCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylbutanoic acid](/img/structure/B15354622.png)
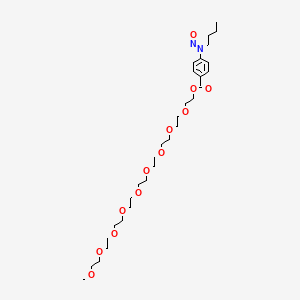
![3-Ethoxy-3-[4-[(1-phenylpiperidin-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B15354641.png)
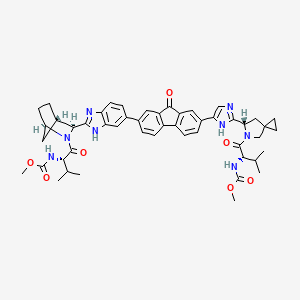
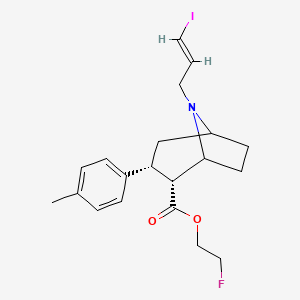
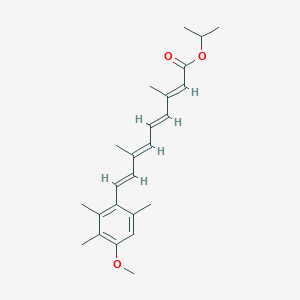
![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)
